molecular formula C17H14N2O2S2 B2601990 1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864916-95-0

1-(4-Methoxyphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2601990
CAS RN: 864916-95-0
M. Wt: 342.43
InChI Key: PTFWLVUDGLOMSR-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researches because of their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .


Chemical Reactions Analysis

Many drugs containing 1,3,4-thiadiazole nucleus such as acetazolamide 1, methazolamide 2, megazol 3 are available in the market .

Scientific Research Applications

Antioxidant and Anticancer Activity

A study highlighted the synthesis of novel derivatives with a focus on antioxidant and anticancer activities. The research found that some derivatives exhibited antioxidant activity superior to ascorbic acid and showed promising anticancer properties against human glioblastoma and triple-negative breast cancer cell lines. One particular compound, closely related to the specified chemical structure, demonstrated significant activity against glioblastoma cells, indicating potential applications in cancer therapy (Tumosienė et al., 2020).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Novel Schiff bases, synthesized from related structures, showed excellent antimicrobial activity against a variety of pathogens. These findings suggest the potential use of such compounds in combating microbial infections (Puthran et al., 2019).

Structural and Biological Activity Studies

Further research into the crystal structure and biological activity of derivatives has provided insights into their fungicidal properties and the molecular interactions responsible for their activity. This includes understanding the molecular frameworks through crystallography and assessing the potential of these compounds as fungicides (Wu, 2013).

Anticonvulsant Activity

The synthesis of novel compounds for potential anticonvulsant activity represents another significant area of application. Studies have demonstrated that certain derivatives exhibit marked anticonvulsant properties, contributing to the development of new therapeutic agents for seizure disorders (Rajak et al., 2009).

Anti-Breast Cancer Agents

Compounds synthesized using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block have shown promise as anti-breast cancer agents. These novel series demonstrated significant antitumor activities against MCF-7 tumor cells, underscoring the potential for therapeutic applications in breast cancer treatment (Mahmoud et al., 2021).

Mechanism of Action

The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Some of the new 5-(5-nitroaryl)-2-substituted-thio-1,3,4-thiadiazole derivatives were evaluated for their inhibitory activity against Leishmania major and all the tested compounds exhibited a high activity against L. major promastigotes with IC 50 values ranging from 1.11 to 3.16 μ m .

Future Directions

The future directions of research on 1,3,4-thiadiazole derivatives are likely to continue to focus on their broad spectrum of biological activity and potential applications in various fields of medicine .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-21-14-9-7-12(8-10-14)15(20)11-22-17-18-16(19-23-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFWLVUDGLOMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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